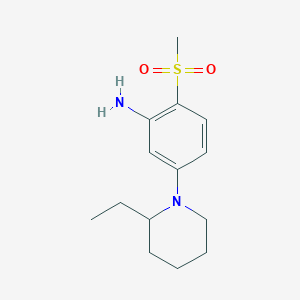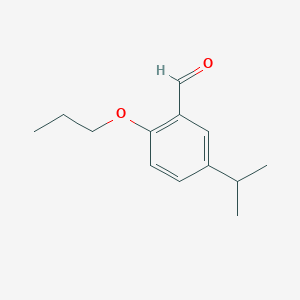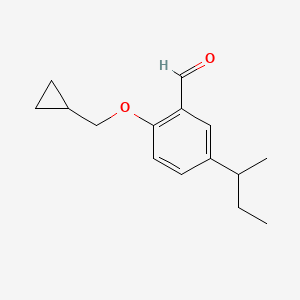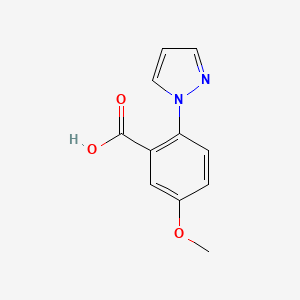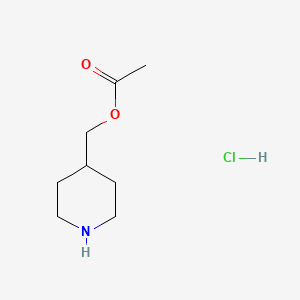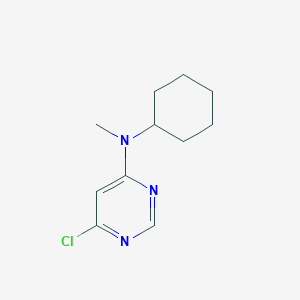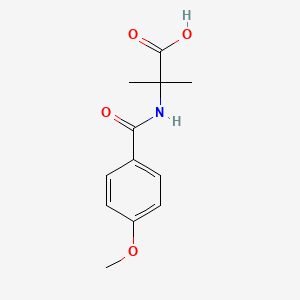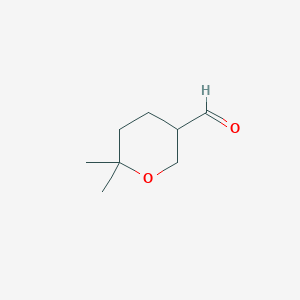
6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde (DMTPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTPCA is a cyclic aldehyde with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde derivatives have been synthesized and explored for their biological activities. For instance, a study involved the synthesis of new carbonitriles derived from this compound, exhibiting cytotoxic properties and inhibiting matrix metalloproteinases (Ignatovich et al., 2015).
Chemical Reactions and Synthesis
The compound has been involved in various chemical reactions and syntheses. An example includes the polyaddition of a related compound, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, by metal complexes, leading to the formation of new chemical structures (Maślińska-Solich et al., 1995).
Antiseptic Properties
Some derivatives of this chemical structure have shown antiseptic properties. For instance, 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde has been identified as a strong and safe antiseptic (Keiko et al., 2008).
Inhibition of Tyrosinase
A derivative, 6-hydroxy-2H-pyran-3-carbaldehyde, isolated from Crinum yemense, has been found to inhibit tyrosinase, demonstrating potential as a treatment for hyperpigmentation (Abdel-Halim et al., 2008).
Synthesis of Protease Inhibitors
In another study, the condensation of dimethyl 3-methylglutaconate with aldehydes including 6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde led to the formation of derivatives that could be interesting protease inhibitors (Audin et al., 1999).
Chiral Building Blocks Synthesis
The compound has also been used in the stereoselective preparation of chiral building blocks, as evidenced in the synthesis of derivatives from D-glucose (Shiono et al., 2003).
JAK3 Inhibitors
Derivatives of 6,6-dimethyltetrahydro-2H-pyran-3-carbaldehyde, such as those found in Ganoderma applanatum, have shown potential as JAK3 inhibitors, suggesting therapeutic implications (Luo et al., 2017).
Eigenschaften
IUPAC Name |
6,6-dimethyloxane-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-7(5-9)6-10-8/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZYXTCMLAWHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

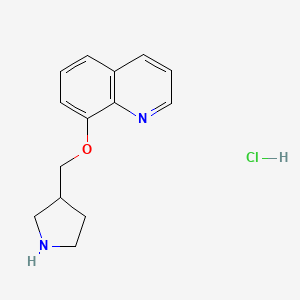
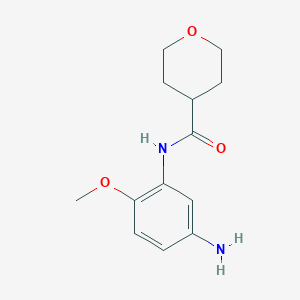

![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)
![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)
